molecular formula C17H27ClN2O3 B2568381 N-[4-(Aminomethyl)cyclohexyl]-3,5-dimethoxy-4-methylbenzamide;hydrochloride CAS No. 2418667-03-3

N-[4-(Aminomethyl)cyclohexyl]-3,5-dimethoxy-4-methylbenzamide;hydrochloride

Cat. No. B2568381
CAS RN: 2418667-03-3
M. Wt: 342.86
InChI Key: QWNDUEFDXJLOAM-JGOFTKABSA-N
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Description

This compound is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the compound “[4-(Aminomethyl)cyclohexyl]methylamine” has a molecular weight of 170.30g/mol .

Scientific Research Applications

  • Comparison with U-47700

    A study compared fatal cases involving U-47700, a novel compound with opioid properties, to other substances. This comparison provides insights into the pharmacological characteristics and potential risks associated with compounds like N-[4-(Aminomethyl)cyclohexyl]-3,5-dimethoxy-4-methylbenzamide;hydrochloride (Ruan, Chiravuri, & Kaye, 2016).

  • Antiemetic Drug Study

    Another study explored the molar refraction and polarizability of a similar compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride, which exhibits antiemetic and parasympathomimetic activity. This research provides insights into the physical properties of benzamide derivatives (Sawale, Kalyankar, George, & Deosarkar, 2016).

  • Molecular Structure Modeling

    A study on N-3-hydroxyphenyl-4-methoxybenzamide analyzed the molecular structure and the influence of intermolecular interactions. Such studies are essential for understanding the structural basis of the pharmacological effects of related compounds (Karabulut et al., 2014).

  • Photolysis of Chloroaniline

    The study on the photolysis of 4-chloroaniline, a related compound, provides insights into the reactivity and potential pathways of similar chemical structures under specific conditions (Guizzardi et al., 2001).

  • Oxidative Dealkylation of Tertiary Amides

    A research paper explored the oxidative dealkylation of tertiary amides like N-(But-3-enyl)-N-methylbenzamide, offering insights into the metabolic pathways and reactivity of similar compounds (Iley & Tolando, 2000).

  • Synthesis of Aromatic Polyimides

    The synthesis of novel diamines, including 4,4-(aminopheyloxy) phenyl-4-aminobenzamide, highlights the diverse applications and synthesis methods of benzamide derivatives (Butt et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzamides are used in the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity .

Safety and Hazards

The safety and hazards would also depend on the specific structure of the compound. For example, “[4-(Aminomethyl)cyclohexyl]methylamine” is classified as Acute Tox. 3 Dermal - Acute Tox. 4 Oral - Eye Dam. 1 - Skin Corr. 1B .

properties

IUPAC Name

N-[4-(aminomethyl)cyclohexyl]-3,5-dimethoxy-4-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3.ClH/c1-11-15(21-2)8-13(9-16(11)22-3)17(20)19-14-6-4-12(10-18)5-7-14;/h8-9,12,14H,4-7,10,18H2,1-3H3,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNDUEFDXJLOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)C(=O)NC2CCC(CC2)CN)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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